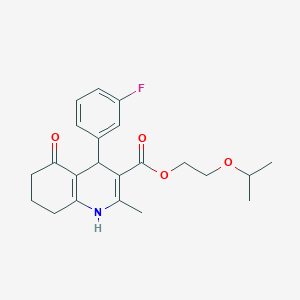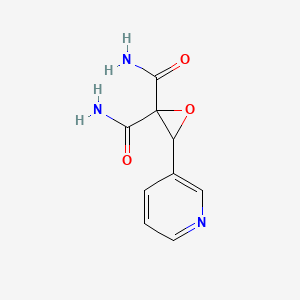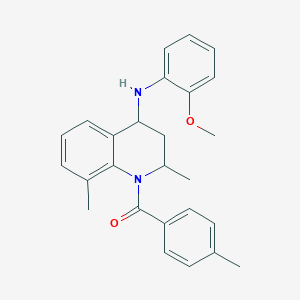![molecular formula C18H21ClN4O3S B5016603 N-[4-(aminosulfonyl)phenyl]-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5016603.png)
N-[4-(aminosulfonyl)phenyl]-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(aminosulfonyl)phenyl]-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide, also known as TAK-063, is a novel and selective phosphodiesterase 10A (PDE10A) inhibitor developed by Takeda Pharmaceutical Company Limited. PDE10A is an enzyme that is primarily expressed in the brain, and it plays a key role in regulating the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in neurons. TAK-063 has shown promising results in preclinical studies as a potential treatment for schizophrenia and other neuropsychiatric disorders.
作用機序
N-[4-(aminosulfonyl)phenyl]-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide works by selectively inhibiting PDE10A, which is highly expressed in the striatum and other brain regions that are involved in motor control, reward processing, and cognitive function. By inhibiting PDE10A, this compound increases the levels of cAMP and cGMP in neurons, which in turn activates signaling pathways that regulate dopamine and glutamate neurotransmission. This leads to improved cognitive function, reduced hyperactivity, and normalization of dopamine and glutamate levels in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. These include:
- Increased levels of cAMP and cGMP in neurons
- Activation of signaling pathways that regulate dopamine and glutamate neurotransmission
- Improved cognitive function
- Reduced hyperactivity
- Normalization of dopamine and glutamate levels in the brain
実験室実験の利点と制限
N-[4-(aminosulfonyl)phenyl]-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide has several advantages for lab experiments, including its selectivity for PDE10A, its favorable safety profile, and its low potential for abuse or dependence. However, there are also some limitations to using this compound in lab experiments, including its high cost, the need for specialized equipment to administer the drug, and the potential for off-target effects.
将来の方向性
There are several potential future directions for research on N-[4-(aminosulfonyl)phenyl]-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide, including:
- Further preclinical studies to investigate the efficacy and safety of this compound in animal models of schizophrenia, depression, and other neuropsychiatric disorders
- Clinical trials to evaluate the safety and efficacy of this compound in humans with schizophrenia, depression, and other neuropsychiatric disorders
- Development of new PDE10A inhibitors with improved selectivity, potency, and pharmacokinetic properties
- Investigation of the role of PDE10A in other neurological and psychiatric disorders, such as Parkinson's disease, Huntington's disease, and bipolar disorder
- Development of new imaging techniques to visualize PDE10A activity in the brain and monitor the effects of PDE10A inhibitors in real-time.
合成法
The synthesis of N-[4-(aminosulfonyl)phenyl]-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide involves several steps, including the reaction of 4-aminobenzenesulfonamide with 2-(4-(3-chlorophenyl)piperazin-1-yl)acetic acid, followed by acylation with acetic anhydride and deprotection with trifluoroacetic acid. The final product is obtained as a white solid with a purity of over 99% by HPLC.
科学的研究の応用
N-[4-(aminosulfonyl)phenyl]-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide has been extensively studied in preclinical models of schizophrenia, depression, and other neuropsychiatric disorders. In animal studies, this compound has been shown to improve cognitive function, reduce hyperactivity, and normalize dopamine and glutamate neurotransmission in the brain. This compound has also been shown to have a favorable safety profile and low potential for abuse or dependence.
特性
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O3S/c19-14-2-1-3-16(12-14)23-10-8-22(9-11-23)13-18(24)21-15-4-6-17(7-5-15)27(20,25)26/h1-7,12H,8-11,13H2,(H,21,24)(H2,20,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWOQXPFYHRIIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5016532.png)

![2-ethyl-1-[(4-nitrophenyl)sulfonyl]piperidine](/img/structure/B5016549.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylcyclohexanamine](/img/structure/B5016556.png)
![2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B5016562.png)
![3-phenyl-2-{[4-(1,1,2,2-tetrafluoroethoxy)benzyl]thio}-4(3H)-quinazolinone](/img/structure/B5016569.png)


![methyl 4-oxo-4-[4-(3-{[(2-pyridinylmethyl)amino]carbonyl}phenoxy)-1-piperidinyl]butanoate](/img/structure/B5016599.png)
![2-acetyl-7-methoxy-3-(3-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5016610.png)
![ethyl 3-(3-chlorobenzyl)-1-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]-3-piperidinecarboxylate](/img/structure/B5016611.png)
![N-cyclopropyl-N'-(2-thienylmethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5016624.png)